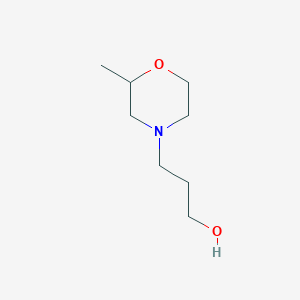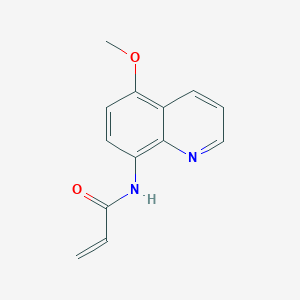
3-(2-Methylmorpholin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylmorpholin-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
Molecular interaction studies have utilized alcohols, including those structurally related to 3-(2-Methylmorpholin-4-yl)propan-1-ol, to understand their behavior in binary mixtures. Such studies often focus on dielectric permittivity, thermodynamic parameters, and molecular interactions within polar binary mixtures involving alcohols. These insights are crucial for applications in materials science, chemistry, and pharmaceuticals (Krishna & Mohan, 2012), (Mohan & Krishna, 2013).
Synthesis and Characterization of Compounds
Research has focused on the synthesis of new compounds with potential biological activities. For instance, compounds structurally similar to this compound have been synthesized and tested for their antimicrobial and antiradical activities. These studies are foundational for developing new therapeutics and understanding the chemical properties of potential drug candidates (Čižmáriková et al., 2020).
Catalytic and Kinetic Studies
Compounds related to this compound have been evaluated for their catalytic efficiency in various chemical reactions. These studies contribute to the field of catalysis, offering insights into the design of more efficient and selective catalysts for industrial applications. For example, research into the hydrocarbonylation of alcohols has explored the production of valuable chemical intermediates, showcasing the potential utility of morpholine derivatives in catalysis (Simpson et al., 1996).
Propriétés
IUPAC Name |
3-(2-methylmorpholin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8-7-9(3-2-5-10)4-6-11-8/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPGBJCDDQWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2729458.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2729459.png)
![2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)
![8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2729463.png)
![3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2729465.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2729467.png)
![N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2729468.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)
![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)
![(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone](/img/structure/B2729475.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate](/img/structure/B2729476.png)

![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)
